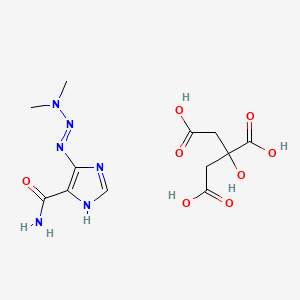

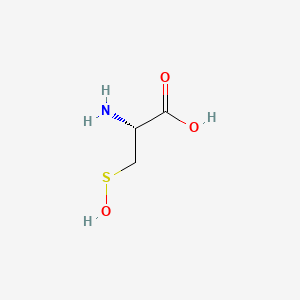

![molecular formula C31H39Cl2N5 B606986 N-(7-chloroquinolin-4-yl)-N'-[6-[(7-chloroquinolin-4-yl)amino]hexyl]-N'-methylhexane-1,6-diamine CAS No. 1872387-43-3](/img/structure/B606986.png)

N-(7-chloroquinolin-4-yl)-N'-[6-[(7-chloroquinolin-4-yl)amino]hexyl]-N'-methylhexane-1,6-diamine

Übersicht

Beschreibung

DC661 is an inhibitor of palmitoyl-protein thioesterase 1 (PPT1) and a dimeric form of hydroxychloroquine. It binds to PPT1 and inhibits PPT1 enzyme activity in A375 cells when used at concentrations of 5, 10, and 100 µM. DC661 (10 µM) inhibits autophagic flux and induces apoptosis in B-RAF mutant melanoma cell lines. It also induces stimulator of interferon genes (STING) activation and enhances antigen-primed T cell-mediated killing of B16/F10 murine melanoma cells in mouse splenocyte co-cultures. In vivo, DC661 (10 mg/kg) reduces intratumor autophagy and suppresses tumor growth in an HT-29 mouse xenograft model.

DC661 is a potent palmitoyl-protein thioesterase 1 (PPT1) inhibitor. DC661 inhibits autophagy. DC661 is capable of deacidifying the lysosome and inhibiting autophagy significantly better than hydroxychloroquine (HCQ).

Wissenschaftliche Forschungsanwendungen

Targeting PPT1 in Cancer

DC661 is a potent inhibitor of palmitoyl-protein thioesterase 1 (PPT1), a molecular target shared across monomeric and dimeric chloroquine (CQ) derivatives . Elevated expression of PPT1 in tumors correlates with poor survival in patients in a variety of cancers . Thus, PPT1 represents a new target in cancer that can be inhibited with CQ derivatives .

Inhibition of Autophagy

DC661 is capable of deacidifying the lysosome and inhibiting autophagy significantly better than hydroxychloroquine (HCQ) . This makes it a potential candidate for cancer treatments where autophagy plays a crucial role .

Inducing Lysosomal Membrane Permeabilization (LMP)

DC661 induces LMP, which leads to cell death . This mechanism is different from other programmed cell death pathways such as autophagy, apoptosis, necroptosis, ferroptosis, and pyroptosis .

Regulation of Tumor Immunity

DC661-treated cells show cell-intrinsic immunogenicity with surface expression of calreticulin . This could only be reversed with the antioxidant N-acetylcysteine (NAC), suggesting a potential role of DC661 in regulating tumor immunity .

Enhancement of T Cell–Mediated Toxicity

DC661-treated cells have been shown to prime naive T cells and enhance T cell–mediated toxicity . This suggests a potential application of DC661 in immunotherapy .

Induction of Lysosomal Lipid Peroxidation (LLP)

DC661 induces LLP, which leads to lysosomal membrane permeabilization and cell death . This unique form of cell death is immunogenic, pointing the way to rational combinations of immunotherapy and lysosomal inhibition .

Improvement of Anti-Tumor Immune Response

The PPT1 inhibitor DC661 has notably improved the anti-tumor immune response . This suggests a potential application of DC661 in enhancing the body’s natural defense mechanisms against cancer .

Potential for Precision Drug Delivery

There is ongoing development of advanced organic nanocarriers that possess self-regulating features, aiming to enhance the precision of tumor-targeting drug delivery and therapeutic efficacy . This suggests a potential application of DC661 in targeted cancer therapy .

Wirkmechanismus

Target of Action

DC661, also known as “N1-(7-chloroquinolin-4-yl)-N6-(6-((7-chloroquinolin-4-yl)amino)hexyl)-N6-methylhexane-1,6-diamine” or “N-(7-chloroquinolin-4-yl)-N’-[6-[(7-chloroquinolin-4-yl)amino]hexyl]-N’-methylhexane-1,6-diamine”, primarily targets Palmitoyl-protein thioesterase 1 (PPT1) . PPT1 plays a critical role in the progression of various cancers .

Mode of Action

DC661 interacts with PPT1 and inhibits its activity . Unlike other chloroquine (CQ) derivatives such as hydroxychloroquine (HCQ), DC661 maintains its activity in acidic media . This interaction results in significant changes in the cell, including the deacidification of the lysosome and inhibition of autophagy .

Biochemical Pathways

The interaction of DC661 with PPT1 affects several biochemical pathways. It induces lysosomal membrane permeability and causes lysosomal deacidification . This leads to the inhibition of autophagy, a catabolic process that removes unnecessary or dysfunctional components within cells . Additionally, DC661 has been found to induce apoptosis via the mitochondrial pathway .

Result of Action

The action of DC661 results in significant molecular and cellular effects. It causes lysosomal deacidification and inhibits autophagy . This leads to the induction of apoptosis, a form of programmed cell death . Moreover, DC661 enhances the sensitivity of cancer cells to other treatments, such as sorafenib in hepatocellular carcinoma .

Action Environment

The action, efficacy, and stability of DC661 can be influenced by various environmental factors. For instance, the expression level of PPT1, the target of DC661, varies in different tumor microenvironments . Furthermore, DC661 has been found to enhance the anti-tumor immune response by promoting dendritic cell maturation and further promoting CD8+ T cell activation . This suggests that the immune environment can significantly influence the action of DC661.

Eigenschaften

IUPAC Name |

N-(7-chloroquinolin-4-yl)-N'-[6-[(7-chloroquinolin-4-yl)amino]hexyl]-N'-methylhexane-1,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H39Cl2N5/c1-38(20-8-4-2-6-16-34-28-14-18-36-30-22-24(32)10-12-26(28)30)21-9-5-3-7-17-35-29-15-19-37-31-23-25(33)11-13-27(29)31/h10-15,18-19,22-23H,2-9,16-17,20-21H2,1H3,(H,34,36)(H,35,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJKCWFZTSDXOBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCCCCNC1=C2C=CC(=CC2=NC=C1)Cl)CCCCCCNC3=C4C=CC(=CC4=NC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H39Cl2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(7-chloroquinolin-4-yl)-N'-[6-[(7-chloroquinolin-4-yl)amino]hexyl]-N'-methylhexane-1,6-diamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of DC661?

A: DC661, a dimeric chloroquine derivative, primarily targets palmitoyl-protein thioesterase 1 (PPT1) within the lysosome. [, ] This inhibition leads to lysosomal lipid peroxidation (LLP), causing lysosomal membrane permeabilization and ultimately, cell death. [] This cell death pathway is unique in that it elicits cell-intrinsic immunogenicity, priming the immune system to target tumor cells. [, ]

Q2: How does DC661's structure contribute to its activity?

A: DC661 is a dimeric structure composed of two chloroquine molecules linked by a hexyl chain. [, ] This dimeric structure significantly enhances its ability to deacidify lysosomes and inhibit autophagy compared to its monomeric counterpart, hydroxychloroquine (HCQ). [] Computational modeling suggests that DC661 forms more stable complexes with PPT1, particularly at a site near methionine 112, potentially contributing to its potent inhibitory activity. []

Q3: What are the implications of PPT1 inhibition in cancer?

A: PPT1 is often overexpressed in various cancers and has been linked to poor patient survival. [, ] Studies have shown that genetic suppression of PPT1 mirrors the effects of DC661 treatment, significantly impairing tumor growth. [] This highlights PPT1 as a promising therapeutic target in cancer, and DC661 serves as a potent inhibitor of this target.

Q4: How does DC661 affect the tumor microenvironment?

A: DC661 treatment has been shown to induce a shift in the tumor microenvironment from an immunosuppressive to an immunostimulatory state. [, ] Specifically, DC661 treatment promotes the polarization of macrophages from the M2 (immunosuppressive) to the M1 (immunostimulatory) phenotype, enhancing the antitumor immune response. []

Q5: Can DC661 enhance the efficacy of existing cancer therapies?

A: Preclinical studies suggest that DC661 can potentiate the efficacy of anti-PD-1 antibody therapy, a common immunotherapy approach for cancer. [] The combination of DC661 and anti-PD-1 antibody resulted in enhanced tumor growth inhibition and improved survival in melanoma mouse models. [] This synergistic effect is attributed to DC661's ability to enhance T cell priming and cytotoxic activity, as well as reduce the presence of immunosuppressive cells within the tumor microenvironment. []

Q6: What are the potential limitations of DC661 as a cancer therapy?

A: Despite its promising antitumor activity, the emergence of resistance to lysosomal autophagy inhibition, including DC661, poses a significant challenge. [] Studies have shown that upregulation of enzymes involved in lipid metabolism, particularly UDP-glucose ceramide glucosyltransferase (UGCG), can contribute to LAI resistance. []

Q7: Are there strategies to overcome resistance to DC661?

A: Combining DC661 with inhibitors of lipid metabolism, particularly UGCG inhibitors like eliglustat, has shown promise in preclinical models. [] This combination strategy effectively inhibits tumor growth, improves survival rates, and overcomes resistance observed with DC661 alone. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

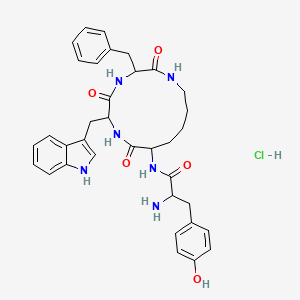

![(S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno[3,4-d]pyrimidin-2-yl)phenyl)-3-ethylurea](/img/structure/B606909.png)

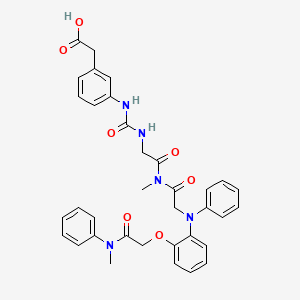

![1-(4-((3'-Chloro-6-methoxy-[1,1'-biphenyl]-3-yl)methyl)phenyl)urea](/img/structure/B606913.png)

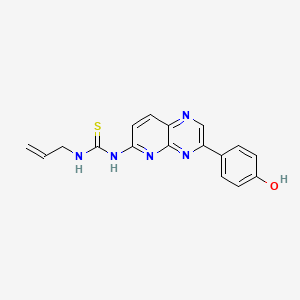

![6-[4-(dimethylamino)phenyl]-4-methyl-1H-pyridin-2-one](/img/structure/B606921.png)